molecular formula C18H25NO3 B12648936 3-Methoxy-17-methylmorphinan-4,6-diol CAS No. 85201-34-9

3-Methoxy-17-methylmorphinan-4,6-diol

Cat. No.: B12648936
CAS No.: 85201-34-9
M. Wt: 303.4 g/mol
InChI Key: SADZCZSUWMSOCW-HWSKEQOTSA-N
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Description

3-Methoxy-17-methylmorphinan-4,6-diol is a chemical compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-17-methylmorphinan-4,6-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a precursor such as thebaine or codeine.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Reduction: Reduction of the double bonds in the morphinan structure.

    Hydroxylation: Introduction of hydroxyl groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.

    High-Pressure Reactors: To ensure complete reduction and hydroxylation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-17-methylmorphinan-4,6-diol undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can further modify the hydroxyl groups.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated morphinans, ethers.

Scientific Research Applications

3-Methoxy-17-methylmorphinan-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-17-methylmorphinan-4,6-diol involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also affects the κ-opioid and δ-opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opiate with strong analgesic properties.

    Codeine: A less potent opiate used primarily as a cough suppressant.

    Dihydrocodeine: A semi-synthetic derivative with similar properties to codeine.

Uniqueness

3-Methoxy-17-methylmorphinan-4,6-diol is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct pharmacological properties compared to other morphinans. Its ability to interact with multiple opioid receptors makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

85201-34-9

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,13-diol

InChI

InChI=1S/C18H25NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,12-14,20-21H,4-5,7-10H2,1-2H3/t12?,13-,14+,18-/m0/s1

InChI Key

SADZCZSUWMSOCW-HWSKEQOTSA-N

Isomeric SMILES

CN1CC[C@]23CC(CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O

Canonical SMILES

CN1CCC23CC(CCC2C1CC4=C3C(=C(C=C4)OC)O)O

Origin of Product

United States

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